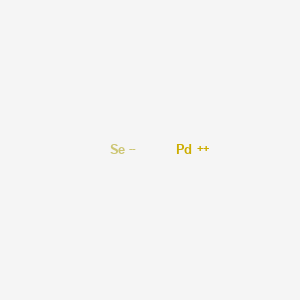
Palladium selenide (PdSe)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium selenide (PdSe), also known as Palladium selenide (PdSe), is a useful research compound. Its molecular formula is PdSe and its molecular weight is 185.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Palladium selenide (PdSe) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palladium selenide (PdSe) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Palladium selenide (PdSe) is a compound that has garnered significant attention in various scientific research applications due to its unique physical and chemical properties. This article explores the diverse applications of PdSe, highlighting its role in catalysis, electronics, photonics, and energy storage. The discussion is supported by comprehensive data tables and case studies that illustrate the compound's potential across multiple fields.
Catalysis
Palladium selenide has shown promising results as a catalyst in various chemical reactions, particularly in hydrogen evolution reactions (HER) and oxygen reduction reactions (ORR).
Case Studies:
- A study demonstrated that Pd17Se15 exhibits superior catalytic activity and stability in alkaline solutions for HER, outperforming traditional catalysts like platinum .
- Another research highlighted the potential of PdSe as a counter electrode in dye-sensitized solar cells, where it effectively facilitates electron transfer processes .
Electronics
The unique electronic properties of PdSe make it suitable for applications in electronics, particularly in the development of sensors and transistors.
Case Studies:
- Research indicated that PdSe can function as a broadband saturable absorber in ultrafast photonic devices, providing enhanced performance due to its broad absorption spectrum .
- The controlled synthesis of PdSe clusters has been linked to improved electronic properties, making them viable candidates for next-generation electronic components .
Photonics
Palladium selenide is being explored for its optical properties, particularly in photonic applications.
Case Studies:
- PdSe has been utilized as a saturable absorber in laser technologies, allowing for the generation of short pulses of light necessary for various photonic applications .
- Its unique optical characteristics enable it to be used in designing air-stable photonic devices that require high-performance materials .
Energy Storage
The compound's conductivity and electrochemical properties make it a candidate for energy storage systems.
Case Studies:
- Research into the use of Pd4Se has shown its potential as an electrode material in batteries and supercapacitors due to its high conductivity and stability during charge-discharge cycles .
- The ability to tune the phases of PdSe allows for optimization in energy storage applications, enhancing overall performance metrics .
Data Table: Summary of Applications
Analyse Des Réactions Chimiques
Electrocatalytic Activity
PdSe phases show notable performance in energy-related reactions:
Hydrogen Evolution Reaction (HER)
-
Pd₄Se films exhibit Tafel slopes of 50–60 mV/decade, indicating efficient HER kinetics .
-
Pd₁₇Se₁₅ demonstrates stability in alkaline solutions, with catalytic activity linked to its intermetallic structure .
Phase-Dependent Reactivity
Reactivity varies significantly with stoichiometry and structure:
-
Pd₆Se₆ nanowires show poor stability but form under extreme Se deficiency (μ<sub>Se</sub> → -∞) .
-
Pd₁₇Se₁₅ co-deposits with Pd₄Se and Pd₇Se₄ in equimolar Pd/Se solutions, confirmed by XRD .
Electrochemical Mechanisms
PdSe formation involves complex interfacial processes:
-
Selenous acid adsorption on Pd nuclei lowers nucleation overpotential, enabling Pd-Se co-deposition :
Pd+H2SeO3→Pd Se+3H2O(E =−0.1textV)[5] -
Hydrogen selenide formation occurs at potentials ≤ -0.6 V, altering reaction pathways .
Structural and Environmental Influences
-
Layer-dependent stability : Monolayer Penta PdSe₂ is less stable than bilayer or bulk forms due to weaker van der Waals interactions .
-
Chemical environment : Increasing μ<sub>Se</sub> shifts phase dominance from Pd₂Se₃ to T-phase and Penta PdSe₂ .
Comparative Performance in Catalysis
| Property | Pd₄Se | Pd₁₇Se₁₅ | Amorphous PdSe₂ |
|---|---|---|---|
| HER Tafel slope | 50–60 mV/dec | Not reported | Not applicable |
| H₂O₂ selectivity | Not applicable | Not reported | 90–95% |
| Stability in acid/alkali | High | Moderate | High |
Propriétés
Numéro CAS |
12137-76-7 |
|---|---|
Formule moléculaire |
PdSe |
Poids moléculaire |
185.4 g/mol |
Nom IUPAC |
palladium(2+);selenium(2-) |
InChI |
InChI=1S/Pd.Se/q+2;-2 |
Clé InChI |
XFDBFEVDBMEIRH-UHFFFAOYSA-N |
SMILES |
[Se-2].[Pd+2] |
SMILES canonique |
[Se-2].[Pd+2] |
Synonymes |
Palladium selenide (PdSe) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















